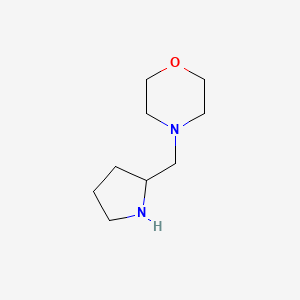

4-(Pyrrolidin-2-ylmethyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(pyrrolidin-2-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUSROHBEMVRKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405844 | |

| Record name | 4-(Pyrrolidin-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215503-90-5 | |

| Record name | 4-(Pyrrolidin-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Pyrrolidin-2-ylmethyl)morpholine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(Pyrrolidin-2-ylmethyl)morpholine

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. This molecule uniquely combines two pharmacologically privileged scaffolds: a pyrrolidine ring and a morpholine ring. The pyrrolidine moiety offers a versatile, three-dimensional structure common in natural products and FDA-approved drugs, while the morpholine group is frequently incorporated to enhance crucial pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability.[1][2] This document details the physicochemical properties, a representative synthetic pathway, analytical characterization methods, reactivity, and the strategic importance of this compound as a building block in drug discovery programs.

Physicochemical and Computed Properties

This compound (CAS No: 215503-90-5 for the racemate) is a diamine featuring a saturated five-membered pyrrolidine ring linked via a methylene bridge to the nitrogen atom of a morpholine ring.[3] Its structural characteristics impart a favorable balance of hydrophilicity and lipophilicity, making it an attractive scaffold for drug design. The computed properties summarized below suggest that molecules derived from this scaffold are likely to possess drug-like characteristics, including good passive membrane permeability and aqueous solubility.

| Property | Value | Source |

| CAS Number | 215503-90-5 (Racemic) 91790-91-9 ((S)-enantiomer) | |

| Molecular Formula | C₉H₁₈N₂O | [3][4] |

| Molecular Weight | 170.25 g/mol | [3][4] |

| Exact Mass | 170.141913202 Da | [4] |

| XLogP3-AA (Lipophilicity) | -0.1 | [4] |

| Topological Polar Surface Area (TPSA) | 24.5 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

The low XLogP3 value indicates a high degree of hydrophilicity, which can be advantageous for improving the solubility of drug candidates.[4] The Topological Polar Surface Area (TPSA) is well below the 140 Ų threshold often associated with good oral bioavailability in humans.

Synthesis and Purification Protocol

While several synthetic routes can be envisioned, a reliable and scalable approach involves a multi-step sequence starting from commercially available N-protected proline. This method offers excellent control over stereochemistry when a specific enantiomer, such as (S)-4-(pyrrolidin-2-ylmethyl)morpholine, is desired. The following protocol is a representative, field-proven methodology.

Workflow for the Synthesis of (S)-4-(Pyrrolidin-2-ylmethyl)morpholine

Caption: Representative synthetic workflow from Boc-L-Proline.

Step-by-Step Experimental Protocol

-

Step 1: Reduction of N-Boc-L-proline.

-

To a solution of N-Boc-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere at 0 °C, add borane-THF complex (1.5 eq, 1M solution in THF) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Causality: Borane is chosen as a selective and mild reducing agent for the carboxylic acid that does not affect the Boc protecting group. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction carefully by the slow addition of methanol, followed by aqueous workup. The crude product, N-Boc-L-prolinol, is purified by silica gel column chromatography.

-

-

Step 2: Activation of the Primary Alcohol.

-

Dissolve the purified N-Boc-L-prolinol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction at room temperature for 4-6 hours.

-

Causality: The hydroxyl group is converted into a tosylate, an excellent leaving group, to facilitate the subsequent nucleophilic substitution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

-

Step 3: Nucleophilic Substitution with Morpholine.

-

To a solution of the tosylated intermediate (1.0 eq) in acetonitrile, add morpholine (2.0 eq) and potassium carbonate (2.5 eq).

-

Heat the mixture to reflux (approx. 80 °C) for 18 hours.

-

Causality: Morpholine acts as the nucleophile, displacing the tosylate group. Potassium carbonate is an inorganic base used to scavenge any acidic byproducts and drive the reaction to completion. The reaction is heated to overcome the activation energy of the Sₙ2 reaction.

-

After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-Boc-4-(pyrrolidin-2-ylmethyl)morpholine.

-

-

Step 4: Boc Deprotection.

-

Dissolve the purified Boc-protected product (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.

-

Causality: Strong acid (TFA) is required to cleave the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine of the pyrrolidine ring.

-

The solvent and excess TFA are removed in vacuo. The resulting residue is dissolved in water, basified with NaOH, and extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the final product, which can be further purified by distillation or crystallization if necessary.

-

Spectroscopic and Analytical Characterization

Validation of the molecular structure and assessment of purity are critical. The following analytical techniques provide a self-validating system to confirm the identity of this compound.

-

High-Resolution Mass Spectrometry (HRMS): The most definitive method for confirming elemental composition.

-

Expected Value: For C₉H₁₈N₂O, the calculated exact mass of the protonated ion [M+H]⁺ is 171.1500. The experimentally observed mass should be within a 5 ppm error margin.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. The expected signals in a CDCl₃ solvent are tabulated below.

| Analysis | Expected Chemical Shift (δ, ppm) | Description of Signals |

| ¹H NMR | δ 3.65 - 3.75 | Multiplet, 4H (Protons on morpholine carbons adjacent to oxygen: -O-CH ₂-) |

| δ 2.90 - 3.10 | Multiplet, 1H (Proton on pyrrolidine chiral center: -CH -CH₂-) | |

| δ 2.30 - 2.60 | Multiplets, 6H (Protons on morpholine carbons adjacent to nitrogen and methylene bridge: -N-CH ₂- and -CH-CH ₂-N-) | |

| δ 1.60 - 1.95 | Multiplets, 4H (Pyrrolidine ring protons) | |

| δ 1.40 - 1.50 | Broad singlet, 1H (Pyrrolidine N-H ) | |

| ¹³C NMR | δ ~67.0 | Morpholine carbons adjacent to oxygen (-C H₂-O) |

| δ ~60.5 | Methylene bridge carbon (-CH-C H₂-N) | |

| δ ~58.0 | Pyrrolidine chiral carbon (-C H-CH₂) | |

| δ ~54.0 | Morpholine carbons adjacent to nitrogen (-C H₂-N) | |

| δ ~46.5 | Pyrrolidine carbon adjacent to nitrogen (-C H₂-NH) | |

| δ ~25.0, ~24.0 | Remaining two pyrrolidine ring carbons |

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two nitrogen atoms.

-

Pyrrolidine Nitrogen: This secondary amine is the primary site of reactivity. It is nucleophilic and will readily undergo standard amine reactions such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. This functionality makes the molecule an ideal attachment point for building larger, more complex structures in a drug discovery context.

-

-

Morpholine Nitrogen: This tertiary amine is less nucleophilic but is basic. It will be protonated in the presence of acid to form a morpholinium salt. The presence of the ether oxygen slightly reduces its basicity compared to piperidine.[5]

-

Stability: The compound is a stable liquid or solid under standard laboratory conditions. However, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or reaction with atmospheric carbon dioxide. It is incompatible with strong oxidizing agents and strong acids.

Significance in Drug Discovery and Medicinal Chemistry

The strategic value of this compound lies in the synergistic combination of its two heterocyclic components.

-

Privileged Scaffolds: Both pyrrolidine and morpholine are considered "privileged scaffolds" in medicinal chemistry, meaning they are structural motifs that are repeatedly found in biologically active compounds.[1][2][6] Their incorporation is a validated strategy for imparting favorable drug-like properties.

-

Improved Pharmacokinetics: The morpholine ring is a well-established bioisostere for other cyclic amines like piperazine or piperidine.[2] Its inclusion often enhances aqueous solubility and metabolic stability, which can lead to improved oral bioavailability and a more favorable safety profile.[2]

-

Three-Dimensionality for Enhanced Binding: The non-planar, sp³-rich structure of the pyrrolidine ring allows for the exploration of three-dimensional chemical space.[1] This is increasingly recognized as a crucial factor for achieving high-affinity and selective binding to complex biological targets like enzymes and receptors.

-

Vector for Library Synthesis: The reactive secondary amine on the pyrrolidine ring serves as a chemical handle for combinatorial chemistry. This allows for the rapid synthesis of large libraries of analogues where diverse functional groups can be appended, enabling efficient exploration of the structure-activity relationship (SAR) for a given biological target.

Caption: Role of the molecule as a strategic building block.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a conservative safety protocol should be adopted based on the known hazards of its parent compounds, pyrrolidine and morpholine.[7][8][9][10]

-

General Hazards: Assumed to be corrosive, harmful if swallowed or inhaled, and potentially flammable.[7]

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety glasses with side shields or chemical splash goggles.

-

A flame-retardant lab coat.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.[7][8]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. scbt.com [scbt.com]

- 4. 4-Methyl-2-(pyrrolidin-3-YL)morpholine | C9H18N2O | CID 82653235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Morpholine - Wikipedia [en.wikipedia.org]

- 6. enamine.net [enamine.net]

- 7. fishersci.com [fishersci.com]

- 8. northmetal.net [northmetal.net]

- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 10. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Pyrrolidin-2-ylmethyl)morpholine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of distinct heterocyclic scaffolds within a single molecular entity represents a powerful strategy in modern medicinal chemistry. The pyrrolidine and morpholine rings, each a cornerstone of numerous FDA-approved drugs and clinical candidates, offer a compelling combination of physicochemical and pharmacological advantages. This guide provides a comprehensive technical overview of 4-(Pyrrolidin-2-ylmethyl)morpholine, a molecule that elegantly marries these two privileged structures. As a Senior Application Scientist, the following narrative is structured to provide not only a recitation of facts but a deeper understanding of the causality behind synthetic choices and the potential that lies within this compound's unique architecture. This document will delve into the known synthetic pathways, physicochemical properties, and the vast, yet largely untapped, potential applications of this compound in drug discovery and beyond.

Compound Identification and Core Properties

Chemical Identity:

-

Systematic Name: this compound

-

CAS Number:

-

Molecular Formula: C₉H₁₈N₂O[1]

-

Molecular Weight: 170.25 g/mol [1]

Physicochemical Properties (Predicted):

The following table summarizes key computed physicochemical properties, which are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| XLogP3 | -0.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 24.5 Ų | PubChem |

| pKa (most basic) | 10.35 ± 0.10 | ChemicalBook[2] |

| Boiling Point | 255.4 ± 15.0 °C | ChemicalBook[2] |

| Density | 1.019 ± 0.06 g/cm³ | ChemicalBook[2] |

Note: These properties are computationally predicted and should be confirmed by experimental data.

The Strategic Importance of the Pyrrolidine and Morpholine Moieties

The therapeutic potential of this compound stems from the synergistic combination of its constituent heterocycles.

The pyrrolidine ring is a five-membered saturated heterocycle that is a common feature in a vast array of natural products and synthetic drugs.[3][4] Its prevalence in medicinal chemistry can be attributed to several key factors:

-

Structural Mimicry: As a saturated analog of the amino acid proline, it can act as a peptidomimetic, influencing protein-protein interactions.

-

Physicochemical Properties: The pyrrolidine moiety often enhances aqueous solubility and can act as a hydrogen bond donor and acceptor, improving pharmacokinetic profiles.[4]

-

Stereochemical Complexity: The chiral center at the 2-position allows for stereospecific interactions with biological targets, which is crucial for efficacy and selectivity.

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. Its incorporation into drug candidates is often driven by its ability to:

-

Improve Pharmacokinetics: The morpholine moiety is generally metabolically stable and can enhance aqueous solubility and oral bioavailability.

-

Act as a Privileged Scaffold: It is a common feature in a wide range of biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[5]

-

Modulate Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor, influencing molecular conformation and target binding.

The linkage of these two heterocycles via a methylene bridge in this compound creates a unique three-dimensional structure with a defined spatial arrangement of basic nitrogen atoms and a hydrogen bond-accepting oxygen atom, making it an attractive scaffold for exploring a variety of biological targets.

Synthesis and Methodologies

Proposed Synthetic Pathway:

References

- 1. 215503-90-5|this compound| Ambeed [ambeed.com]

- 2. accelachem.com [accelachem.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis pathway for 4-(Pyrrolidin-2-ylmethyl)morpholine

An In-depth Technical Guide to the Synthesis of 4-(Pyrrolidin-2-ylmethyl)morpholine

Introduction

This compound is a saturated heterocyclic compound featuring a pyrrolidine ring linked to a morpholine moiety via a methylene bridge. This molecular architecture is of significant interest to medicinal chemists and drug development professionals. The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and pharmaceuticals, valued for its ability to introduce stereochemical complexity and favorable physicochemical properties.[1] Similarly, the morpholine ring is a privileged pharmacophore, often incorporated into drug candidates to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. The combination of these two key heterocycles in this compound creates a versatile building block for the synthesis of novel chemical entities with potential applications across various therapeutic areas.

This technical guide provides a detailed examination of robust and efficient synthetic pathways for the preparation of this compound. As a Senior Application Scientist, this document moves beyond simple procedural lists to offer insights into the strategic and mechanistic considerations that underpin each synthetic step. We will explore two primary, field-proven strategies originating from the common and readily available chiral precursor, (S)-proline. Each protocol is designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most practical forward-synthesis strategies. Both approaches leverage the formation of the C-N bond between the pyrrolidine's methylene side-chain and the morpholine nitrogen atom.

References

4-(Pyrrolidin-2-ylmethyl)morpholine molecular weight and formula

An In-depth Technical Guide to 4-(Pyrrolidin-2-ylmethyl)morpholine: A Versatile Building Block in Modern Drug Discovery

Abstract

In the landscape of medicinal chemistry, the strategic assembly of molecular scaffolds with proven pharmacodynamic and pharmacokinetic benefits is a cornerstone of rational drug design. This guide provides a detailed technical overview of this compound, a heterocyclic building block that combines two "privileged" structures: the pyrrolidine ring and the morpholine moiety. We will explore the fundamental physicochemical properties of this compound, delve into logical synthetic strategies for its preparation, and elucidate the rationale for its application in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical scaffolds for the synthesis of novel therapeutic agents.

Introduction: The Strategic Union of Pyrrolidine and Morpholine Scaffolds

The development of novel chemical entities with desirable therapeutic profiles is an intricate process. A successful drug candidate must not only exhibit high potency and selectivity for its biological target but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Medicinal chemists often turn to well-established heterocyclic scaffolds that are known to confer these desired attributes. This compound represents a thoughtful combination of two such scaffolds.

-

The Pyrrolidine Ring: As a saturated, five-membered nitrogen heterocycle, the pyrrolidine core is a ubiquitous feature in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, which is critical for achieving specific and high-affinity interactions with protein targets.[3] The basic nitrogen atom of the pyrrolidine ring can serve as a key hydrogen bond acceptor or as a point for further functionalization, while its stereogenic centers allow for the synthesis of chiral molecules with distinct biological activities.[3]

-

The Morpholine Moiety: The morpholine ring is another staple in medicinal chemistry, prized for its ability to enhance the physicochemical properties of a molecule.[4][5] Its inclusion often improves aqueous solubility, a critical factor for oral bioavailability.[4] The morpholine nitrogen is weakly basic, which can help mitigate off-target effects associated with more basic amines, and the ether oxygen can act as a hydrogen bond acceptor.[6][7] Furthermore, the morpholine ring is generally metabolically stable, contributing to an improved pharmacokinetic profile.[4][8]

The combination of these two moieties in this compound via a methylene linker creates a versatile and synthetically accessible building block, offering a unique constellation of properties for elaboration into more complex drug candidates.

Physicochemical and Molecular Properties

The fundamental properties of this compound are critical for its use in synthesis and for computational modeling in drug design. Key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O | PubChem[9] |

| Molecular Weight | 170.25 g/mol | PubChem[9] |

| IUPAC Name | This compound | PubChem |

| CAS Number | 215503-90-5 | Santa Cruz Biotechnology |

| Topological Polar Surface Area | 24.5 Ų | PubChem[9] |

| Hydrogen Bond Donor Count | 1 | PubChem[9] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[9] |

| Rotatable Bond Count | 2 | PubChem[9] |

Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, its structure suggests several logical and high-yielding synthetic routes starting from commercially available materials. The most direct approach involves the coupling of a protected pyrrolidine derivative with morpholine.

Proposed Synthetic Workflow: Reductive Amination

A robust and widely used method for forming C-N bonds is reductive amination. This strategy offers high efficiency and functional group tolerance.

Experimental Protocol: A Representative Procedure

The following protocol is a generalized representation based on standard organic chemistry methodologies.

Step 1: Reductive Amination

-

Reactant Preparation: To a solution of N-Boc-L-prolinal (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add morpholine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is chosen for its selectivity in reducing imines in the presence of other functional groups and its tolerance of mildly acidic conditions that favor iminium ion formation.

-

Reaction Completion & Workup: Stir the reaction overnight at room temperature. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to yield N-Boc-4-(pyrrolidin-2-ylmethyl)morpholine.

Step 2: Boc-Deprotection

-

Acidolysis: Dissolve the purified Boc-protected intermediate in a solvent like DCM. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Reaction: Stir the mixture at room temperature for 1-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted to yield the free base, this compound.

Characterization

The identity and purity of the synthesized compound would be validated using a standard suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure, showing characteristic signals for the pyrrolidine and morpholine protons and carbons.[10][11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., N-H stretch, C-O-C stretch).

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as an exemplary building block for introducing the beneficial pyrrolidine-morpholine combination into larger, more complex molecules. Its utility lies in its two reactive nitrogen centers, which can be selectively functionalized.

-

As a Scaffold for Library Synthesis: The secondary amine of the pyrrolidine ring is a prime handle for further chemical modification. It can undergo acylation, alkylation, sulfonylation, or arylation to rapidly generate a library of diverse compounds for screening against various biological targets, such as kinases, proteases, or G-protein coupled receptors.

-

Improving Pharmacokinetic Properties: The inherent properties of the morpholine ring can be imparted to a lead compound. Its incorporation is a well-established strategy to enhance aqueous solubility and metabolic stability, potentially converting a potent but poorly behaved compound into a viable drug candidate.[4][6]

-

Bioisosteric Replacement: In lead optimization, a morpholine group can be used as a bioisostere for other functionalities, such as a thiomorpholine or a piperazine, to fine-tune potency, selectivity, and pharmacokinetic parameters.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. By physically linking two scaffolds renowned for their positive impact on biological activity and drug-like properties, it provides a streamlined pathway to novel chemical entities. Its well-defined structure, predictable physicochemical properties, and straightforward synthetic accessibility make it a valuable asset for research programs aiming to develop next-generation therapeutics. This guide has provided the core technical information and scientific rationale necessary for its effective implementation in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 6. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 7. nbinno.com [nbinno.com]

- 8. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Methyl-2-(pyrrolidin-3-YL)morpholine | C9H18N2O | CID 82653235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 4-(Pyrrolidin-2-ylmethyl)morpholine: A Predictive Technical Guide

Abstract

This technical guide presents a comprehensive, predictive analysis of the spectroscopic characteristics of 4-(Pyrrolidin-2-ylmethyl)morpholine (CAS 215503-90-5). In the absence of publicly available experimental spectra, this document serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), combined with spectral data from analogous structures, we construct a detailed "spectroscopic blueprint" of the title compound. This guide provides predicted spectral data, explains the underlying chemical principles dictating these features, and furnishes detailed, field-proven protocols for the empirical acquisition and analysis of these spectra. The objective is to equip researchers with the necessary theoretical and practical framework to confidently identify and characterize this compound in a laboratory setting.

Introduction: The Structural Rationale for Spectroscopic Analysis

This compound is a saturated heterocyclic compound featuring a pyrrolidine ring linked via a methylene bridge to the nitrogen atom of a morpholine ring. This unique combination of a secondary amine (pyrrolidine) and a tertiary amine/ether (morpholine) imparts specific physicochemical properties relevant to its potential applications in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount in any research and development endeavor. Spectroscopic techniques provide an unambiguous means to elucidate the molecular structure, offering a detailed fingerprint of the compound.

This guide is structured to provide a deep dive into each of the core spectroscopic techniques, presenting not just the "what" but the "why" behind the predicted data and experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically similar methylene (CH₂) groups and a stereocenter at the C2 position of the pyrrolidine ring. The signals from the morpholine and pyrrolidine rings will exhibit distinct patterns based on their connectivity and conformation.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, relative to TMS)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Notes |

| Pyrrolidine N-H | 1.5 - 3.0 | Broad Singlet | The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad signal due to hydrogen bonding and quadrupole broadening.[3] |

| Pyrrolidine C2-H | ~2.8 - 3.2 | Multiplet | This methine proton is adjacent to the nitrogen atom and the methylene bridge, leading to a downfield shift. Its multiplicity will be complex due to coupling with the C2-CH₂ and C3-CH₂ protons. |

| Pyrrolidine C3, C4-H₂ | ~1.6 - 2.0 | Multiplets | These methylene groups are part of the aliphatic ring and are expected to appear in the typical alkane region. They will likely be complex, overlapping multiplets. |

| Pyrrolidine C5-H₂ | ~2.9 - 3.3 | Multiplet | These protons are adjacent to the secondary amine nitrogen, causing a downfield shift relative to the C3 and C4 protons. |

| Methylene Bridge (-CH₂-) | ~2.4 - 2.8 | Multiplet (dd or AB quartet) | These protons are adjacent to both the pyrrolidine ring and the morpholine nitrogen. Diastereotopicity due to the adjacent stereocenter could lead to a complex splitting pattern. |

| Morpholine N-CH₂ (x4 H) | ~2.3 - 2.6 | Triplet-like Multiplet | Protons on carbons adjacent to the tertiary nitrogen. They typically appear as a multiplet that can resemble a triplet due to coupling with the adjacent O-CH₂ protons.[4] |

| Morpholine O-CH₂ (x4 H) | ~3.6 - 3.8 | Triplet-like Multiplet | Protons on carbons adjacent to the oxygen atom are significantly deshielded and appear further downfield. They will show coupling to the N-CH₂ protons.[4] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. The chemical shifts are highly predictable based on the electronegativity of adjacent atoms (O and N).[5]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| Pyrrolidine C2 | ~60 - 65 | This methine carbon is attached to the nitrogen and the methylene bridge, resulting in a significant downfield shift. |

| Pyrrolidine C5 | ~45 - 50 | The carbon adjacent to the secondary amine nitrogen. |

| Pyrrolidine C3, C4 | ~20 - 35 | Aliphatic carbons in the pyrrolidine ring. |

| Methylene Bridge (-CH₂-) | ~58 - 62 | This carbon is deshielded by both the pyrrolidine and morpholine nitrogens. |

| Morpholine N-CH₂ | ~53 - 56 | Carbons adjacent to the tertiary nitrogen of the morpholine ring. |

| Morpholine O-CH₂ | ~66 - 68 | Carbons adjacent to the highly electronegative oxygen atom are the most downfield aliphatic signals.[6] |

Experimental Protocol for NMR Analysis

The causality behind this protocol is to ensure a high-resolution spectrum, free from contaminants and artifacts, allowing for unambiguous structural assignment.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of CDCl₃ is common for non-polar to moderately polar organic molecules.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detection coils (typically ~4 cm).

-

-

Instrument Setup & Data Acquisition: [7]

-

Insert the sample into the NMR spectrometer.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift.

-

Shimming: Shim the magnetic field to achieve high homogeneity. This is a critical step to obtain sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.

-

Tuning and Matching: Tune and match the probe to the specific nucleus being observed (¹H or ¹³C) to ensure maximum signal transmission and sensitivity.

-

Acquisition Parameters (¹H):

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for good signal-to-noise on a modern spectrometer (e.g., 400 MHz or higher).

-

Relaxation Delay (d1): Set to 1-2 seconds to allow for sufficient relaxation of the protons between scans.

-

-

Acquisition Parameters (¹³C):

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (d1): 2 seconds is a standard starting point.

-

-

-

Data Processing:

-

Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

For advanced analysis, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to confirm proton-proton and proton-carbon connectivities, respectively.

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of a molecule. It is an excellent technique for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies.

Predicted IR Absorption Bands

The structure of this compound contains several key functional groups that will give rise to distinct absorption bands in the IR spectrum.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Expected Intensity | Functional Group Assignment | Vibrational Mode |

| 3350 - 3250 | Weak - Medium | N-H (Pyrrolidine) | Stretching[8] |

| 2980 - 2840 | Strong | C-H (Aliphatic CH, CH₂) | Asymmetric & Symmetric Stretching[9] |

| 1470 - 1440 | Medium | C-H (CH₂) | Bending (Scissoring) |

| 1350 - 1250 | Medium - Strong | C-N (Tertiary Amine - Morpholine) | Stretching |

| 1250 - 1020 | Medium - Weak | C-N (Secondary Amine - Pyrrolidine) | Stretching[8] |

| 1120 - 1080 | Strong | C-O-C (Ether - Morpholine) | Asymmetric Stretching[9] |

| 910 - 665 | Medium, Broad | N-H (Pyrrolidine) | Wagging (Out-of-plane bend)[8] |

The most diagnostic peaks will be the strong C-O-C stretch from the morpholine ring, the sharp, strong C-H stretching bands, and the weaker, broader N-H stretch from the pyrrolidine ring. The absence of a carbonyl (C=O) peak around 1700 cm⁻¹ would be a key confirmation of the structure's integrity.

Experimental Protocol for FT-IR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for liquid samples due to its simplicity and minimal sample preparation.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or zinc selenide) thoroughly with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

-

-

Background Measurement:

-

With the clean, empty ATR crystal, record a background spectrum. This is a crucial self-validating step that measures the ambient atmosphere (CO₂, H₂O). The instrument software will automatically subtract this from the sample spectrum to provide a clean spectrum of only the analyte.

-

-

Sample Analysis:

-

Place a single drop of neat this compound onto the center of the ATR crystal.

-

Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the liquid sample and the crystal surface.

-

Acquire the sample spectrum. A typical acquisition consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹ over a range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically perform the Fourier transform and background subtraction.

-

Label the significant peaks on the resulting spectrum and compare them to the predicted values and literature data for confirmation.

-

Clean the ATR crystal and press arm thoroughly with solvent and a lint-free wipe after the analysis is complete.

-

References

- 1. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. researchgate.net [researchgate.net]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. mdpi.com [mdpi.com]

- 8. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 9. Pyrrolidine(123-75-1) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to 4-(Pyrrolidin-2-ylmethyl)morpholine: Synthesis, Applications, and Commercial Landscape for Researchers

This guide provides a comprehensive technical overview of 4-(Pyrrolidin-2-ylmethyl)morpholine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Given the compound's nuanced commercial availability, this document focuses on its chemical synthesis, potential applications derived from its structural motifs, and strategies for procurement.

Introduction and Structural Significance

This compound incorporates two key pharmacophores: a pyrrolidine ring and a morpholine ring. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent feature in numerous natural products and FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and stereochemical diversity into molecules.[1] The morpholine ring is frequently employed in medicinal chemistry to enhance physicochemical properties such as aqueous solubility, metabolic stability, and to modulate the pharmacokinetic profile of drug candidates.[2][3] The combination of these two rings in a single molecule presents a promising scaffold for the development of novel therapeutic agents.

Initial investigations into the commercial landscape reveal that while some suppliers offer structurally related compounds, such as the (S)-enantiomer (CAS 91790-91-9) or other derivatives, this compound itself is not widely listed in bulk commercial catalogs.[4][5] This suggests that researchers may need to rely on custom synthesis or acquire it from specialized chemical providers in research quantities. One such provider, Chem-Impex, lists a similar compound, 2-((Pyrrolidin-1-yl)methyl)morpholine (CAS 128208-00-4), indicating its utility as a research intermediate.[6]

Physicochemical Properties and Structural Analysis

The physicochemical properties of this compound can be estimated based on its constituent parts and data from analogous structures like N-alkylmorpholines.[7][8][9] These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Estimated Value | Source/Basis |

| Molecular Formula | C₉H₁₈N₂O | - |

| Molecular Weight | 170.25 g/mol | [6] |

| Boiling Point | ~200-220 °C | Extrapolated from similar N-alkylmorpholines |

| LogP | ~0.5 - 1.5 | Estimated based on fragment contributions |

| pKa (most basic) | 8.5 - 9.5 (pyrrolidine N) | Typical for secondary amines |

| Appearance | Colorless to light yellow liquid | [6] |

Proposed Synthetic Pathway

For researchers requiring this compound, a multi-step synthesis starting from readily available precursors is a viable approach. A common strategy involves the reductive amination of a suitable aldehyde with morpholine, or the alkylation of morpholine with a pyrrolidine-derived electrophile. A plausible and efficient route starting from L-proline is outlined below. This approach leverages the chirality of the starting material to potentially produce an enantiomerically pure product.

Experimental Protocol: Synthesis of (S)-4-(Pyrrolidin-2-ylmethyl)morpholine

Step 1: Reduction of L-proline to (S)-prolinol

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of L-proline in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and again with water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield crude (S)-prolinol, which can be purified by distillation or chromatography.

Step 2: Tosylation of (S)-prolinol

-

Dissolve the (S)-prolinol and a suitable base (e.g., triethylamine or pyridine) in dichloromethane (DCM).

-

Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) portion-wise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the tosylated intermediate.

Step 3: Nucleophilic Substitution with Morpholine

-

Dissolve the tosylated prolinol derivative in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add morpholine and a base (e.g., potassium carbonate) to the solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the final compound, (S)-4-(Pyrrolidin-2-ylmethyl)morpholine.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. (S)-4-(pyrrolidin-2-ylmethyl)morpholine - CAS:91790-91-9 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 5. 1249113-68-5|4-(3-(Pyrrolidin-2-yl)propyl)morpholine|BLD Pharm [bldpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Formylmorpholine (CAS 4394-85-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. N-Ethylmorpholine (CAS 100-74-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Comprehensive Guide to the Structural Elucidation of 4-(Pyrrolidin-2-ylmethyl)morpholine

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development. Trivial errors in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and significant wasted resources. This in-depth technical guide provides a systematic, multi-technique approach to the complete structure elucidation of 4-(Pyrrolidin-2-ylmethyl)morpholine, a chiral heterocyclic compound featuring both a pyrrolidine and a morpholine moiety.

Aimed at researchers, analytical scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It details the strategic rationale behind the selection of analytical techniques, explains the causal links between experimental choices and the quality of data obtained, and provides a logical workflow for integrating disparate data streams—from mass spectrometry to advanced 2D NMR spectroscopy—into a single, validated structural hypothesis. We present detailed, field-proven protocols and interpretative guidance to empower scientists to approach structural elucidation with confidence and scientific rigor.

Foundational Analysis: The Molecular Blueprint

Before any analysis begins, a robust understanding of the target molecule's theoretical properties is essential. This foundational data informs the selection of experimental parameters and provides the basis for validating the results. The hypothesized structure of this compound contains a chiral center at the C2 position of the pyrrolidine ring.

Molecular Formula: C₉H₁₈N₂O

Degrees of Unsaturation: Using the formula 2C + 2 + N - H - X / 2, the degrees of unsaturation is calculated as (2*9 + 2 + 2 - 18) / 2 = 2/2 = 1. This value is consistent with the presence of one ring system; however, our structure contains two saturated rings, which is accounted for by the formula. The calculation indicates no double bonds are present, which is consistent with the proposed saturated heterocyclic structure.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

The first experimental step is to confirm the molecular formula. High-resolution mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard for this purpose.[1][2] ESI is chosen to minimize fragmentation and maximize the abundance of the protonated molecular ion [M+H]⁺.

Expected Observation: An ESI-HRMS experiment in positive ion mode is expected to yield a prominent ion corresponding to [C₉H₁₈N₂O + H]⁺.

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₈N₂O |

| Monoisotopic Mass | 170.1419 g/mol |

| [M+H]⁺ Ion Formula | C₉H₁₉N₂O⁺ |

| Expected [M+H]⁺ m/z | 171.1492 |

The causality for choosing HRMS over standard MS lies in its precision. Observing an m/z of 171.1492 (typically within a ±5 ppm mass accuracy window) provides unequivocal evidence for the elemental composition C₉H₁₉N₂O⁺, effectively ruling out other isobaric formulas.

Spectroscopic Interrogation: Assembling the Pieces

With the elemental composition confirmed, the next phase involves a suite of spectroscopic techniques to piece together the molecular framework atom by atom.

Infrared (IR) Spectroscopy: Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For this compound, the IR spectrum serves as a crucial checkpoint to confirm the presence of the expected amine and ether functionalities and, importantly, the absence of others.

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Significance |

| ~3350-3310 | N-H Stretch | Secondary Amine (Pyrrolidine) | A single, sharp to moderately broad peak in this region is a hallmark of a secondary amine. Its presence is a critical piece of evidence.[3][4] |

| 2960-2850 | C-H Stretch | Aliphatic (sp³) | Strong, sharp peaks confirming the saturated nature of the carbon backbone. |

| ~1125-1085 | C-O-C Stretch | Ether (Morpholine) | A strong, characteristic band confirming the presence of the morpholine ring's ether linkage.[5] |

| ~1250-1020 | C-N Stretch | Aliphatic Amine | Medium or weak bands that support the presence of the C-N bonds in both rings.[6] |

The diagnostic power of IR also lies in what is absent. The lack of strong absorptions around 1700 cm⁻¹ (C=O), 3500 cm⁻¹ (O-H), or 1650 cm⁻¹ (C=C) corroborates the fully saturated, non-carbonyl nature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution.[7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the atomic connectivity. Advanced NMR techniques are particularly vital for characterizing heterocyclic compounds.[8]

The ¹H NMR spectrum reveals the chemical environment, number, and neighboring protons for every unique hydrogen atom in the molecule.[9][10]

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz):

| Label | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a, H-b | Morpholine (C-H adjacent to O) | ~3.70 | t | 4H | Deshielded by the adjacent oxygen atom. |

| H-c, H-d | Morpholine (C-H adjacent to N) | ~2.50 | t | 4H | Less deshielded than protons next to oxygen. |

| H-e | Pyrrolidine (N-H) | ~1.5-2.5 | br s | 1H | Broad singlet, chemical shift is concentration and solvent dependent. Will exchange with D₂O.[9] |

| H-f | Pyrrolidine (C2-H) | ~2.9-3.1 | m | 1H | Chiral center, adjacent to nitrogen and the methylene bridge. |

| H-g, H-h | Methylene Bridge (-CH₂-) | ~2.4-2.6 | m | 2H | Diastereotopic protons adjacent to the chiral center and the morpholine nitrogen. |

| H-i, H-j, H-k | Pyrrolidine (C3, C4, C5-H) | ~1.5-2.0 | m | 6H | Complex overlapping multiplets in the aliphatic region. |

The ¹³C NMR spectrum shows all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT spectra.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz):

| Label | Assignment | Predicted Shift (δ, ppm) | DEPT-135 | Rationale |

| C-A | Morpholine (C adjacent to O) | ~67.0 | Negative | Deshielded by the electronegative oxygen. |

| C-B | Methylene Bridge (-CH₂-) | ~62.0 | Negative | Deshielded by the adjacent morpholine nitrogen. |

| C-C | Pyrrolidine (C2) | ~60.0 | Positive (CH) | Adjacent to two nitrogen atoms (in the ring and the bridge). |

| C-D | Morpholine (C adjacent to N) | ~54.0 | Negative | Standard chemical shift for carbons alpha to a nitrogen in a saturated ring. |

| C-E | Pyrrolidine (C5) | ~47.0 | Negative | Alpha to the secondary amine nitrogen. |

| C-F | Pyrrolidine (C3) | ~30.0 | Negative | Beta to the nitrogen atom. |

| C-G | Pyrrolidine (C4) | ~25.0 | Negative | Gamma to the nitrogen atom. |

While 1D NMR provides essential clues, 2D NMR experiments are required to definitively connect the molecular fragments.[11][12]

A. ¹H-¹H COSY (Correlation Spectroscopy) The COSY spectrum identifies protons that are coupled to each other, typically through 2 or 3 bonds. This is the primary tool for mapping out the spin systems within each ring.[13]

-

Expected Correlations:

-

Strong cross-peaks will be observed between the protons on adjacent carbons within the morpholine ring (H-a/b with H-c/d).

-

A complete coupling network will be traced for the pyrrolidine ring, connecting H-f through to the protons on C3, C4, and C5 (H-i, j, k).

-

The methylene bridge protons (H-g, h) will show correlations to the C2 proton of the pyrrolidine ring (H-f).

-

B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) The HSQC experiment correlates each proton signal directly to the carbon signal it is attached to (a one-bond correlation).[13] This allows for the confident assignment of all protonated carbons based on the more easily interpreted ¹H NMR spectrum.

-

Expected Correlations:

-

H-a/b will correlate with C-A.

-

H-c/d will correlate with C-D.

-

H-f will correlate with C-C.

-

H-g/h will correlate with C-B.

-

The overlapping aliphatic protons (H-i, j, k) will be resolved into correlations with their respective carbons (C-E, F, G).

-

C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) The HMBC experiment is arguably the most critical for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. It is the definitive experiment for connecting the different fragments of the molecule.[13]

-

Key Diagnostic Correlations:

-

The Bridge Connection: The most crucial correlation will be from the methylene bridge protons (H-g, h) to the pyrrolidine C2 carbon (C-C) and the morpholine carbons adjacent to the nitrogen (C-D). This single experiment unambiguously proves the C-N bond formation between the bridge and the morpholine ring.

-

Pyrrolidine Confirmation: The C2 proton of the pyrrolidine (H-f) will show correlations to the adjacent pyrrolidine carbons C3 (C-F) and C5 (C-E), as well as to the methylene bridge carbon (C-B).

-

The logical workflow for NMR analysis is visualized below.

The key HMBC correlations that piece together the molecular jigsaw puzzle are illustrated below.

References

- 1. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. mdpi.com [mdpi.com]

- 7. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. acdlabs.com [acdlabs.com]

- 10. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 11. emerypharma.com [emerypharma.com]

- 12. m.youtube.com [m.youtube.com]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

An In-Depth Technical Guide to the Pharmacophore Features of the Pyrrolidine-Morpholine Scaffold

Abstract

The pyrrolidine and morpholine heterocycles are independently recognized as "privileged scaffolds" in medicinal chemistry, appearing frequently in a wide array of approved drugs and bioactive molecules.[1][2][3] When fused or linked, the combined pyrrolidine-morpholine scaffold presents a unique and versatile three-dimensional framework with a rich set of pharmacophoric features. This guide provides a detailed analysis of these features, grounded in structure-activity relationship (SAR) data and computational insights. We will dissect the scaffold's hydrogen bonding capacity, hydrophobic and stereochemical characteristics, and the impact of substitutions. Furthermore, this document outlines a self-validating workflow, integrating computational modeling with experimental assays to rigorously define and confirm pharmacophore models for specific biological targets. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.

Introduction to a Privileged Combination

Nitrogen-containing heterocycles are foundational building blocks in drug discovery, prized for their ability to engage in specific biological interactions and modulate physicochemical properties.[1] The five-membered pyrrolidine ring offers a non-planar, sp³-rich structure that efficiently explores three-dimensional pharmacophore space, contributing significantly to the stereochemistry of a molecule.[4] Its nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and serves as a key point for substitution.[4]

Complementing the pyrrolidine is the morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group. The morpholine moiety is celebrated for its ability to improve the pharmacokinetic profile of drug candidates, often enhancing aqueous solubility and metabolic stability.[3][5] Its oxygen atom is a potent hydrogen bond acceptor, while the nitrogen's basicity is tempered by the electron-withdrawing effect of the oxygen, a feature that can be crucial for optimizing target engagement and ADME properties.[6]

The combination of these two rings into a single scaffold creates a molecule with distinct and tunable features, making it a highly attractive starting point for the design of novel therapeutics across various disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[7][8]

Core Pharmacophore Hypothesis of the Pyrrolidine-Morpholine Scaffold

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The pyrrolidine-morpholine scaffold inherently possesses several key features that form the basis of a generalized pharmacophore model.

Hydrogen Bonding Capabilities

The scaffold presents at least two, and potentially three, key points for hydrogen bonding:

-

Morpholine Oxygen: A strong, sterically accessible hydrogen bond acceptor (HBA). Its participation in hydrophobic interactions is also possible.[6]

-

Pyrrolidine Nitrogen: A versatile atom that can function as an HBA.[4] In the physiological pH range, it can be protonated to act as a hydrogen bond donor (HBD), forming critical salt-bridge interactions with acidic residues like aspartate or glutamate in a target's binding pocket.[4]

-

Morpholine Nitrogen: While its basicity is lower than that of pyrrolidine, it can still serve as an HBA, particularly when not sterically hindered.

Hydrophobic and Aliphatic Regions

The saturated, non-planar ring systems of both the pyrrolidine and morpholine moieties provide defined hydrophobic regions. These aliphatic areas can engage in van der Waals interactions with non-polar pockets within a protein, contributing significantly to binding affinity. The "puckered" conformations of these rings allow for a three-dimensional fit that is often superior to that of flat, aromatic systems.[4]

Stereochemical Complexity and 3D-Space Exploration

The presence of multiple chiral centers is a defining characteristic of this scaffold. The non-planar nature of the sp³-hybridized carbons allows substituents to be projected into space in precise vectors.[4] This stereochemical control is critical, as different enantiomers or diastereomers of a drug candidate can exhibit vastly different biological activities and safety profiles due to their unique binding modes with enantioselective proteins.[4] The ability to control and "lock" the ring conformations through strategic substitution is a powerful tool in drug design.[4]

Vectorial Diversity for Substitutions

Both rings, particularly the pyrrolidine nitrogen, offer synthetically accessible points for derivatization.[4][8] These positions act as vectors from which additional pharmacophoric groups (e.g., aromatic rings, additional hydrogen bond donors/acceptors) can be introduced. The spatial orientation of these substituents is dictated by the core scaffold, allowing for systematic exploration of the target's binding site to identify further high-affinity interactions.

Diagram 1: Generalized Pharmacophore Model

The following diagram illustrates the key pharmacophoric features inherent to the pyrrolidine-morpholine scaffold.

Caption: Key pharmacophoric features of the pyrrolidine-morpholine core.

Case Study: Structure-Activity Relationship (SAR) Analysis

To illustrate the practical application of this pharmacophore hypothesis, let us consider a hypothetical series of pyrrolidine-morpholine derivatives designed as inhibitors for a protein kinase. Kinases are a common target class where the morpholine moiety, in particular, has found significant utility.[5]

Table 1: SAR of Hypothetical Kinase Inhibitors

| Compound ID | R-Group (at Pyrrolidine N) | Kinase IC₅₀ (nM) | Rationale for Change |

| EX-1 | -H | 15,000 | Unsubstituted parent scaffold shows weak baseline activity. |

| EX-2 | -Methyl | 8,500 | Small alkyl group adds minimal hydrophobic interaction. |

| EX-3 | -Benzyl | 750 | Phenyl ring likely engages in hydrophobic or π-stacking interactions. |

| EX-4 | 4-Fluorobenzyl | 200 | Electron-withdrawing group may enhance π-stacking or form specific halogen bond. |

| EX-5 | 4-Methoxybenzyl | 1,200 | Bulky, electron-donating group may be sterically or electronically disfavored. |

| EX-6 | 4-Hydroxybenzyl | 95 | Hydroxyl group likely forms a critical new hydrogen bond with the target. |

This SAR table demonstrates a logical progression of inhibitor design. The data strongly suggest that the R-group vector on the pyrrolidine nitrogen points toward a pocket that can accommodate an aromatic ring. More importantly, the dramatic increase in potency for EX-6 indicates the presence of a nearby hydrogen bond donor or acceptor residue in the kinase active site, validating a key feature of a refined, target-specific pharmacophore model.

A Self-Validating System: Integrating Computational and Experimental Workflows

Trustworthiness in drug design comes from a self-validating system where computational predictions are rigorously tested by experimental data, and experimental results, in turn, refine the computational models.

Computational Modeling Workflow

The initial phase involves using computational tools to build and refine the pharmacophore hypothesis based on the target structure.

Diagram 2: Computational-Experimental Validation Workflow

Caption: A self-validating workflow integrating computational and experimental methods.

Experimental Protocol: Kinase Inhibition Assay (Example)

This protocol describes a standard method to obtain the quantitative data (IC₅₀ values) needed to build the SAR table and validate the computational model.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase.

-

Materials:

-

Recombinant human kinase enzyme.

-

Specific peptide substrate for the kinase.

-

ATP (Adenosine triphosphate).

-

Test compounds dissolved in DMSO.

-

Assay buffer (e.g., HEPES, MgCl₂, Brij-35).

-

Kinase detection reagent (e.g., ADP-Glo™, Promega).

-

White, opaque 384-well microplates.

-

Multichannel pipettors and a plate reader (luminescence).

-

-

Step-by-Step Methodology:

-

Compound Plating: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition: Dilute the kinase enzyme to the desired working concentration in assay buffer and add to all wells except the negative controls.

-

Initiation of Reaction: Prepare a solution containing both the peptide substrate and ATP in assay buffer. Add this solution to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination & Detection: Add the first detection reagent (e.g., ADP-Glo™ Reagent) to all wells to stop the kinase reaction and deplete any remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes).

-

Signal Generation: Add the second detection reagent (Kinase Detection Reagent) to convert ADP to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate (e.g., 30 minutes).

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus, to kinase activity.

-

Data Analysis: Normalize the data using the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

This experimental feedback is crucial. If a highly potent compound like EX-6 is discovered, its binding mode can be modeled via docking. The resulting pose, showing the new hydrogen bond, serves to experimentally validate and refine the pharmacophore model, guiding the next round of rational drug design.[9]

Conclusion and Future Directions

The pyrrolidine-morpholine scaffold is a potent and versatile framework for drug discovery. Its key pharmacophoric features—multiple hydrogen bonding sites, defined hydrophobic regions, and rich, controllable stereochemistry—provide an excellent foundation for designing high-affinity ligands. By employing an integrated and iterative workflow of computational modeling and experimental validation, researchers can effectively harness the potential of this scaffold. Future efforts will likely focus on incorporating this scaffold into novel synthetic constructs, such as spirocycles or constrained macrocycles, to further explore chemical space and address increasingly complex biological targets with precision and efficacy.[7][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Morpholine-Containing Heterocyclic Compounds in Modern Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine, a simple six-membered saturated heterocycle containing both an ether and a secondary amine functional group, has emerged as a cornerstone in medicinal chemistry and drug development.[1][2][3][4] Its unique physicochemical properties, including optimal basicity, hydrogen bonding capability, and metabolic stability, render it a "privileged scaffold."[1][2][3] This guide provides an in-depth exploration of morpholine-containing compounds, covering their synthesis, mechanisms of action, and profound impact on therapeutic applications. We will delve into case studies of landmark drugs, present detailed experimental protocols, and offer insights into the future trajectory of morpholine-based research, providing a vital resource for professionals in the field.

The Morpholine Scaffold: A Structural and Functional Overview

The Unique Physicochemical Properties of Morpholine

The power of the morpholine ring in drug design stems from a unique combination of structural and electronic features. As a saturated heterocycle, its chair-like conformation is flexible, allowing it to orient substituents into optimal positions for binding with biological targets.[5] The presence of the oxygen atom opposite the nitrogen atom confers a peculiar pKa value (approx. 8.7), which is close to physiological pH.[5][6] This attribute is critical, as it ensures that a significant fraction of the molecule is in a neutral, lipophilic state, facilitating passage across the blood-brain barrier (BBB) and other cellular membranes, while the protonated form enhances aqueous solubility.[5][7][8]

This balance of lipophilic and hydrophilic character is a key reason for morpholine's frequent use in CNS drug discovery.[5][7][8] Furthermore, the ether oxygen can act as a hydrogen bond acceptor, while the ring itself, being relatively electron-deficient, can engage in favorable hydrophobic interactions with protein targets.[9]

A "Privileged Scaffold" in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, diverse biological targets. Morpholine fits this description perfectly.[1][2][3] Its incorporation into a drug candidate can significantly improve pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[1][3][10] Specifically, the morpholine moiety often enhances:

-

Aqueous Solubility: Due to the basic nitrogen and its ability to form salts.[6]

-

Metabolic Stability: The ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes.[5][6][7]

-

Oral Bioavailability: A consequence of improved solubility and metabolic stability.[6][11]

-

Target Potency: By providing additional binding interactions or acting as a rigid scaffold to correctly position other pharmacophoric elements.[3][4][10]

These advantages have led to the inclusion of the morpholine ring in numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3][6][12][13]

Synthetic Methodologies for the Morpholine Core

The accessibility of the morpholine ring through various synthetic routes contributes to its widespread use.[3][12]

Classical and Modern Synthetic Approaches

Historically, the industrial synthesis of morpholine involves the dehydration of diethanolamine with sulfuric acid. While effective, this method lacks the subtlety required for producing the complex, substituted morpholines needed for drug discovery. Modern medicinal chemistry relies on more versatile methods.

A cornerstone of modern synthesis is the intramolecular cyclization of substituted amino alcohols.[14] A particularly powerful and widely used variation is the reductive amination of a dialdehyde intermediate, which can be generated in situ by the oxidative cleavage of a ribonucleoside's vicinal diol.[15][16] This strategy allows for the creation of diverse N-substituted morpholines with high functional group tolerance under mild conditions.[15][16]

Another key strategy is the Palladium-catalyzed carboamination of O-allyl ethanolamine derivatives.[17] This method is highly effective for synthesizing cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, offering excellent stereochemical control.[17]

Workflow Diagram: General Approach to N-Substituted Morpholine Synthesis

The following diagram illustrates a common and versatile workflow for synthesizing N-substituted morpholines, highlighting the key reductive amination step.

Caption: A generalized workflow for the synthesis of N-substituted morpholines via oxidative cleavage and reductive amination.

Pharmacological Significance and Landmark Drugs

The true measure of morpholine's importance is its presence in numerous clinically successful drugs. Analysis of drugs approved by the U.S. FDA over the past decade reveals that a significant portion, particularly anticancer agents, contain the morpholine scaffold.[6][11]

How Morpholine Modulates Pharmacokinetics (ADME)

As previously mentioned, the morpholine ring is a powerful tool for optimizing a drug's ADME profile.[1][3][10] It serves as a bioisosteric replacement for other cyclic amines like piperazine or piperidine, offering a less basic alternative that can reduce off-target effects while maintaining or improving solubility.[6] In the case of the anticancer drug Gefitinib, the morpholine ring is crucial for providing water solubility and promoting hydrogen bonding within the ATP-binding site of its target enzyme.[11]

Key Morpholine-Containing Drugs and Their Therapeutic Targets

The versatility of the morpholine scaffold is evident in the diverse range of drugs that incorporate it.

| Drug Name | Therapeutic Class | Primary Target/Mechanism of Action |

| Gefitinib (Iressa®) | Anticancer | Inhibits Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[18][19][20] |

| Linezolid (Zyvox®) | Antibiotic | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[][22][23] |